molecular formula C17H16F3N5O4 B12252855 ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12252855
M. Wt: 411.3 g/mol
InChI Key: OMHFXORWKTUVEM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs).

Preparation Methods

The synthesis of ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a multi-step process. The key steps include the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition . The product is obtained with a high yield of 84% .

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes. For example, it has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16F3N5O4

Molecular Weight

411.3 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16F3N5O4/c1-3-28-15(26)13-9(2)21-16(27)22-14(13)12-8-25(24-23-12)10-4-6-11(7-5-10)29-17(18,19)20/h4-8,14H,3H2,1-2H3,(H2,21,22,27)

InChI Key

OMHFXORWKTUVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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